molecular formula C6Cl6 B1673134 Hexachlorobenzene CAS No. 118-74-1

Hexachlorobenzene

Cat. No.: B1673134
CAS No.: 118-74-1
M. Wt: 284.8 g/mol
InChI Key: CKAPSXZOOQJIBF-UHFFFAOYSA-N
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Description

Hexachlorobenzene is an aryl chloride and a six-substituted chlorobenzene with the molecular formula C₆Cl₆. It is a white crystalline solid that was historically used as a fungicide, particularly for treating seeds to prevent wheat bunt. due to its persistence in the environment and potential health hazards, its use has been banned globally under the Stockholm Convention on Persistent Organic Pollutants .

Preparation Methods

Hexachlorobenzene can be synthesized through several methods:

Chemical Reactions Analysis

Hexachlorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

Historical Applications

1. Agricultural Uses

  • Fungicide : Hexachlorobenzene was primarily used as a seed dressing to protect crops such as wheat, barley, oats, and rye from fungal infections. Its application in agriculture was widespread until the 1970s when it was banned in many countries due to its persistence in the environment and potential health risks .
  • Veterinary Medicine : In some regions, HCB was used as a scabicide for sheep, highlighting its role in animal husbandry .

2. Industrial Uses

  • Manufacturing : HCB served as an intermediate in the production of various chemicals, including pentachlorophenol, which is used as a pesticide and wood preservative. It was also employed in the production of rubber, specifically as a peptizing agent for nitroso and styrene rubber .
  • Pyrotechnics and Ammunition : The compound has been utilized in the manufacture of pyrotechnics and tracer bullets, demonstrating its application in military and defense sectors .
  • Fluxing Agent : HCB has been used as a fluxing agent in aluminum production, facilitating the melting process by reducing oxidation .

Environmental Impact

This compound is classified as a persistent organic pollutant (POP), which means it degrades very slowly in the environment. Its environmental persistence poses significant risks:

  • Bioaccumulation : HCB accumulates in living organisms, leading to high bioconcentration factors (BCFs) reported at levels up to 17 million in lichens and nearly 22,000 in fish .
  • Soil Contamination : Historically applied directly to soils, HCB has a half-life of approximately 9 years, contributing to long-term soil contamination issues .

Health Implications

Research has indicated several health risks associated with this compound exposure:

  • Carcinogenicity : Animal studies have demonstrated that chronic exposure to HCB can lead to liver tumors and other forms of cancer. Notably, female rats exhibited a higher susceptibility to hepatocellular carcinomas compared to males .
  • Epidemiological Studies : In areas with high environmental levels of HCB, such as Flix, Spain, increased incidences of thyroid cancer and soft-tissue sarcomas have been observed among residents exposed to contaminated air from nearby industrial activities .

Case Studies

Case Study 1: Flix, Spain

  • A significant incident involving HCB occurred in Flix, where an organochlorine factory released high levels of this compound into the environment. Epidemiological studies revealed elevated cancer rates among male residents exposed to ambient air concentrations averaging 35 ng/m³ over several years. Public health measures were implemented to monitor and mitigate exposure risks .

Case Study 2: Austrian Contamination Incident

  • In Austria, this compound was detected in milk products following waste treatment processes at a cement plant. The contamination led to strict monitoring of food products from affected regions and highlighted the compound's persistence and bioaccumulation potential. The dietary risk assessment indicated that consumption levels exceeded safe limits for various population groups .

Summary Table of Applications

Application AreaSpecific UsesNotes
AgricultureSeed dressing for cropsBanned in many countries since 1970s
Veterinary MedicineScabicide for sheepLimited use remains
Chemical ManufacturingIntermediate for pentachlorophenolUsed in rubber production
DefensePyrotechnics, tracer bulletsMilitary applications
Aluminum ProductionFluxing agentFacilitates melting

Mechanism of Action

Comparison with Similar Compounds

Hexachlorobenzene is similar to other chlorinated benzenes such as:

This compound’s high stability and persistence make it unique among chlorinated benzenes, contributing to its long-term environmental impact.

Biological Activity

Hexachlorobenzene (HCB) is a chlorinated aromatic compound that has garnered significant attention due to its persistent environmental presence and potential health effects. Originally used as a fungicide and in various industrial applications, HCB is now recognized as a hazardous pollutant with various biological activities that can impact human and animal health.

HCB is a colorless crystalline solid with a chemical formula of C6Cl6. It is highly lipophilic, which contributes to its bioaccumulation in biological tissues and its persistence in the environment. The compound has been detected in soil, water, and food products, raising concerns about its long-term exposure risks.

Immunotoxicity

Research indicates that HCB exposure may lead to immunological alterations. A study involving factory workers exposed to high levels of HCB showed a statistically significant decrease in interferon-gamma (IFN-γ) levels, which plays a crucial role in immune response regulation. This decrease might increase susceptibility to infections, although the direct causation remains unclear due to confounding factors with other organochlorines present in the environment .

Neurological Effects

A notable case study from Spain demonstrated that children with cord blood levels of HCB higher than 1.5 ng/mL had an increased risk of poor social competence and attention deficit hyperactivity disorder (ADHD). The adjusted relative risk for these outcomes was significantly elevated, suggesting potential neurodevelopmental impacts from prenatal exposure to HCB .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies HCB as possibly carcinogenic to humans (Group 2B). Animal studies have shown that oral exposure can lead to tumors in various organs, including the liver and kidneys. However, epidemiological studies have provided mixed results regarding its association with breast cancer risk. In one significant study, no substantial difference was found in breast adipose tissue levels of HCB between cancer patients and controls .

Animal Studies

Animal studies have provided insights into the immunological effects of HCB. Exposure to HCB aerosols at concentrations around 33-35 mg/m³ resulted in slight changes to pulmonary defenses and altered lymphocyte activity. However, these effects were marginal and did not show a clear dose-response relationship .

Case Studies

Case Study: Flix, Spain

  • Population : 604 residents, including factory workers.
  • Findings : Factory workers had approximately fivefold higher blood levels of HCB compared to non-workers. No clinical porphyria was observed despite elevated urinary porphyrin levels .

Case Study: Breast Cancer Risk

  • Participants : 304 breast cancer cases and 186 controls.
  • Findings : No significant association between breast cancer risk and adipose tissue levels of HCB was established .

Data Summary

Study TypeFindings
ImmunotoxicityDecreased IFN-γ levels associated with high HCB exposure; potential increased infection risk .
Neurological EffectsIncreased risk of poor social competence and ADHD in children with higher prenatal HCB exposure .
CarcinogenicityMixed results; no strong link found between HCB levels and breast cancer incidence .
Animal StudiesAltered immune responses observed; however, effects were marginal without clear dose-response .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting hexachlorobenzene in environmental samples, and how do they address matrix interference?

Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is the primary method for HCB analysis. Lipid-rich matrices (e.g., adipose tissue, breast milk) require additional clean-up steps, such as gel permeation chromatography, to remove co-extracted lipids that interfere with quantification . For water samples, liquid-liquid extraction followed by GC-ECD is recommended due to HCB’s hydrophobicity (log Kow ~5.5). Method validation should include spike recovery tests (70–120%) and limits of detection ≤0.1 ng/g in biological tissues .

Q. How can researchers design a longitudinal study to assess HCB bioaccumulation in aquatic ecosystems?

  • Sampling strategy : Collect biota (e.g., fish, mollusks) and sediment from multiple trophic levels at seasonal intervals to account for temporal variability.
  • Analytical controls : Use isotope-labeled HCB (e.g., 13C^{13}\text{C}-HCB) as an internal standard to correct for matrix effects .
  • Data normalization : Express HCB concentrations in lipid-adjusted terms for biota and organic carbon-adjusted terms for sediments to enable cross-study comparisons .

Q. What are the most sensitive biomarkers for evaluating HCB exposure in epidemiological studies?

Serum HCB levels remain the gold standard for acute exposure assessment. For chronic exposure, urinary porphyrin profiles (e.g., increased uroporphyrin) and thyroid hormone disruption (T3/T4 ratio) are clinically validated biomarkers. Confounding factors (e.g., co-exposure to PCBs) require multivariate regression modeling .

Advanced Research Questions

Q. How can contradictory data on HCB’s immunotoxicity endpoints be resolved across in vitro and in vivo models?

Discrepancies often arise from differences in metabolite profiles (e.g., pentachlorophenol vs. tetrachlorohydroquinone). To harmonize findings:

  • Use humanized mouse models with cytochrome P450 3A4/5 isoforms to replicate human metabolic pathways .
  • Apply dose-response benchmarking against ATSDR’s Minimal Risk Levels (MRLs) for immune suppression (0.03 µg/kg/day) .
  • Integrate transcriptomic data (e.g., NF-κB pathway activation) to identify conserved mechanisms across species .

Q. What methodological advancements are needed to improve HCB remediation in anaerobic environments?

Electrochemical reduction using Ti/RuO2_2–IrO2_2–TiO2_2 anodes achieves 85% dechlorination efficiency but requires optimization for field scalability:

  • Couple with bioaugmentation using Dehalococcoides spp. to mineralize residual chlorobenzene intermediates .
  • Monitor Eh (-200 mV to -300 mV) and pH (6.5–7.5) to sustain reductive dechlorination kinetics .
  • Deploy in situ microsensors for real-time tracking of HCB and byproducts (e.g., pentachlorobenzene) .

Q. How can researchers address data gaps in HCB’s environmental fate across heterogeneous soil types?

Conduct column leaching experiments with soil cores stratified by organic carbon content (0.5–5%) and clay mineralogy. Parameters to measure:

  • Soil-water partition coefficients (KdK_d) under varying redox conditions.
  • Formation of bound residues via 14C^{14}\text{C}-HCB isotopic tracing .
  • Meta-analysis of existing EPA Superfund data (e.g., HazDat) to identify regional persistence hotspots .

Q. Methodological Best Practices

  • Conflicting data resolution : Apply Weight of Evidence (WoE) frameworks to prioritize studies with robust QA/QC protocols (e.g., EPA SW-846 validation) .
  • Field sampling : Use GIS-based stratified random sampling to account for spatial heterogeneity in contaminated sites .
  • Ethical considerations : Adhere to ATSDR guidelines for handling human biomonitoring data, including anonymization and IRB approvals .

Properties

IUPAC Name

1,2,3,4,5,6-hexachlorobenzene
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InChI

InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9
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InChI Key

CKAPSXZOOQJIBF-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6Cl6
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DSSTOX Substance ID

DTXSID2020682
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Molecular Weight

284.8 g/mol
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Physical Description

Hexachlorobenzene appears as a white crystalline substance. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to white solid; [ICSC] White powder; [Aldrich MSDS], Solid, COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., A white crystalline substance.
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Boiling Point

612 °F at 760 mmHg (sublimes) (NTP, 1992), 325 °C, 323-326 °C, 612 °F
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Flash Point

468 °F (NTP, 1992), 242 °C (closed cup), 242 °C c.c., 468 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.7X10-3 mg/L at 25 °C, Sparingly soluble in cold alcohol; soluble in benzene, chloroform, and ether, Soluble in carbon disulfide; sparingly soluble in carbon tetrachloride, 6.2e-06 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0000005
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Density

2.044 at 75.2 °F (USCG, 1999) - Denser than water; will sink, 2.044 g/cu-cm at 23 °C, 1.21 g/cm³, 2.044 at 75.2 °F
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Vapor Density

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.83 (Air = 1), Relative vapor density (air = 1): 9.8, 9.8
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Vapor Pressure

1 mmHg at 237.9 °F ; 0.0000109 mmHg at 68 °F (NTP, 1992), 0.000018 [mmHg], 1.72X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 1 mmHg at 237.9 °F
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Mechanism of Action

Hexachlorobenzene (HCB) is a widespread organochlorine pesticide, considered a possible human carcinogen. It is a dioxin-like compound and a weak ligand of the aryl hydrocarbon receptor (AhR). We have found that HCB activates c-Src/HER1/STAT5b and HER1/ERK1/2 signaling pathways and cell migration, in an AhR-dependent manner in MDA-MB-231 breast cancer cells. The aim of this study was to investigate in vitro the effect of HCB (0.005, 0.05, 0.5, 5uM) on cell invasion and metalloproteases (MMPs) 2 and 9 activation in MDA-MB-231 cells. Furthermore, we examined in vivo the effect of HCB (0.3, 3, 30mg/kg bw) on tumor growth, MMP2 and MMP9 expression, and metastasis using MDA-MB-231 xenografts and two syngeneic mouse breast cancer models (spontaneous metastasis using C4-HI and lung experimental metastasis using LM3). /The/ results show that HCB (5uM) enhances MMP2 expression, as well as cell invasion, through AhR, c-Src/HER1 pathway and MMPs. Moreover, HCB increases MMP9 expression, secretion and activity through a HER1 and AhR-dependent mechanism, in MDA-MB-231 cells. HCB (0.3 and 3mg/kg bw) enhances subcutaneous tumor growth in MDA-MB-231 and C4-HI in vivo models. In vivo, using MDA-MB-231 model, the pesticide (0.3, 3 and 30mg/kg bw) activated c-Src, HER1, STAT5b, and ERK1/2 signaling pathways and increased MMP2 and MMP9 protein levels. Furthermore, /the authors/ observed that HCB stimulated lung metastasis regardless the tumor hormone-receptor status ... /suggesting/ that HCB may be a risk factor for human breast cancer progression., During feeding of hexachlorobenzene (HCB; 0.2%) to rats (female, Wistar) to induce experimental porphyria, partial uncoupling of oxidative phosphorylation of liver mitochondria was observed after 20 days. This uncoupling is due to the action of pentachlorophenol endogenously formed by metabolism of HCB. A comparison between the pattern of pentachlorophenol concn and of urinary and hepatic porphyrin levels during the time course of intoxication that pentachlorophenol is not involved in the development of HCB-induced porphyria., Immunoreactive and catalytic uroporphyrinogen decarboxylase was measured in the livers of rodents made porphyric by hexachlorobenzene (HCB). Catalytic activity decreased progressively as porphyria developed but was not accompanied by a fall in the concentration of immunoreactive enzyme protein. These findings suggest that HCB specifically inactivates uroporphyrinogen decarboxylase without affecting those regions of the molecule that determine its antigenic activity and without increasing its rate of catabolism. In vitro, uroporphyrin-catalysed photoinactivation of uroporphyrinogen decarboxylase was similarly unaccompanied by loss of immunoreactivity, whereas reaction of sulfhydryl groups with N-ethylmaleimide led to loss of both catalytic activity and immunoreactivity. HCB may induce chronic porphyria by modifying sulfhydryl groups in the enzyme; the effect is restricted to catalytic or substrate-binding sites., Control mouse liver uroporphyrinogen decarboxylase was markedly inhibited in vitro by addition of cytosol fractions from livers of porphyric mice chronically treated with 2,3,7,8-tetrachlorodibenzo-para-dioxin (25 ug/kg per week, ip). Inhibition was proportional to the amount of fraction added and was not observed if the inhibitor fraction was dialysed before incubation. Increasing the substrate concentration did not reverse enzyme inhibition; the Vmax value calculated for the control enzyme in the presence of the inhibitor fraction was decreased, but Km did not vary., For more Mechanism of Action (Complete) data for HEXACHLOROBENZENE (10 total), please visit the HSDB record page.
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Impurities

Polychlorinated dibenzo-p-dioxins and dibenzofurans can be present; octa-chlorinated and hepta-chlorinated congeners dominate at 0.35-58.3 ppm ... .
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Color/Form

White needles, Colorless and sublimable prismatic crystals, Colorless crystals

CAS No.

118-74-1
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Melting Point

441 to 444 °F (NTP, 1992), 228.83 °C, MP: 200 °C /Technical product/, 226 °C, 231 °C, 441-444 °F
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Retrosynthesis Analysis

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